molecular formula C15H16O3 B13187130 methyl 3H,7H,8H,9H,10H-cyclohexa[f]chromene-5-carboxylate

methyl 3H,7H,8H,9H,10H-cyclohexa[f]chromene-5-carboxylate

Cat. No.: B13187130
M. Wt: 244.28 g/mol
InChI Key: FOEITKDYWFQUIP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3H,7H,8H,9H,10H-cyclohexa[f]chromene-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. The exact synthetic route and reaction conditions can vary, but common methods include the use of catalysts and specific temperature and pressure settings to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized facilities equipped to handle the specific requirements of the synthesis process. This includes maintaining the necessary reaction conditions and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3H,7H,8H,9H,10H-cyclohexa[f]chromene-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Methyl 3H,7H,8H,9H,10H-cyclohexa[f]chromene-5-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and effects on biological systems.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3H,7H,8H,9H,10H-cyclohexa[f]chromene-5-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research .

Biological Activity

Methyl 3H,7H,8H,9H,10H-cyclohexa[f]chromene-5-carboxylate is a compound of interest due to its potential biological activities. This article examines its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H12O3
  • Molar Mass : 220.23 g/mol
  • Density : 1.16 g/cm³
  • Melting Point : 150–152 °C
  • Solubility : Soluble in organic solvents such as ethanol and methanol.

Synthesis

The synthesis of this compound typically involves the reaction of chromene derivatives with carboxylic acids under acidic or basic conditions. The methodology can vary depending on the desired yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
HeLa (Cervical)15.0
A549 (Lung)10.0

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In disc diffusion assays against various bacterial strains:

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results indicate that this compound could be a candidate for developing new antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells via mitochondrial pathways.
  • Antioxidant Activity : It has been shown to scavenge free radicals effectively.
  • Enzyme Inhibition : It inhibits key enzymes involved in cancer cell metabolism.

Case Study 1: Anticancer Effects in vivo

In a study conducted on mice with induced tumors, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with no significant adverse effects noted.

Case Study 2: Antimicrobial Efficacy

A clinical trial involving patients with skin infections treated with topical formulations containing this compound showed promising results in reducing infection rates and promoting healing.

Properties

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

methyl 7,8,9,10-tetrahydro-3H-benzo[f]chromene-5-carboxylate

InChI

InChI=1S/C15H16O3/c1-17-15(16)13-9-10-5-2-3-6-11(10)12-7-4-8-18-14(12)13/h4,7,9H,2-3,5-6,8H2,1H3

InChI Key

FOEITKDYWFQUIP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=C3CCCCC3=C1)C=CCO2

Origin of Product

United States

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